

DMT-locMeC(bz) phosphoramidite chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DMT-locMeC(bz) phosphoramidite

Cat. No.: B1338969

[Get Quote](#)

An In-Depth Technical Guide to DMT-locMeC(bz) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DMT-locMeC(bz) phosphoramidite**, a crucial building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. This document details its chemical structure and properties, outlines experimental protocols for its use, and describes the biological signaling pathways influenced by the resulting LNA-modified oligonucleotides.

Chemical Structure and Properties

DMT-locMeC(bz) phosphoramidite, systematically named DMT-5-Me-locCytidine(N4-Benzoyl)- β -Cyanoethylphosphoramidite, is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The "loc" designation indicates the presence of a locked nucleic acid modification, which confers unique structural and functional properties to the resulting oligonucleotide.

The key structural features include:

- A 5-methylcytidine base, which is protected with a benzoyl (bz) group at the N4 position.

- A Locked Nucleic Acid (LNA) modification, where a methylene bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge "locks" the ribose in an N-type (C3'-endo) conformation, which is ideal for binding to complementary RNA.
- A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function, which is removed at each coupling cycle during synthesis.
- A β -cyanoethylphosphoramidite group at the 3'-position, which is the reactive moiety that enables the formation of the phosphodiester linkage to the next nucleotide in the growing oligonucleotide chain.

A representative chemical structure is provided below:

Caption: Conceptual Diagram of **DMT-locMeC(bz) Phosphoramidite** Structure.

Quantitative Properties

The following table summarizes the key quantitative properties of **DMT-locMeC(bz) phosphoramidite**.

Property	Value	Reference(s)
Chemical Formula	C ₄₈ H ₅₄ N ₅ O ₉ P	[1][2]
Molecular Weight	875.94 g/mol	[1][2]
CAS Number	206055-82-5	[1][2]
Purity (by ³¹ P-NMR)	≥98.0%	[2][3]
Purity (by HPLC)	≥98.0%	[2][3]
Water Content	<0.4%	[2][3]
Residual Solvent	≤3 wt. %	[2][3]

Solubility and Handling

DMT-locMeC(bz) phosphoramidite is typically dissolved in anhydrous acetonitrile for use in automated oligonucleotide synthesizers. However, unlike many other phosphoramidites, the 5-

methyl-cytidine derivative can be less soluble and may require a co-solvent to prevent crystallization. A common practice is to use a mixture of 10-20% dichloromethane or tetrahydrofuran (THF) in acetonitrile to ensure complete dissolution.^[1]

Experimental Protocols

Synthesis of LNA Phosphoramidites (General Protocol)

The synthesis of LNA phosphoramidites is a multi-step process that involves the chemical modification of a nucleoside to introduce the LNA scaffold, followed by protection of the functional groups and finally phosphitylation. A general, efficient method for the phosphitylation step has been described.^{[4][5]}

Key Steps:

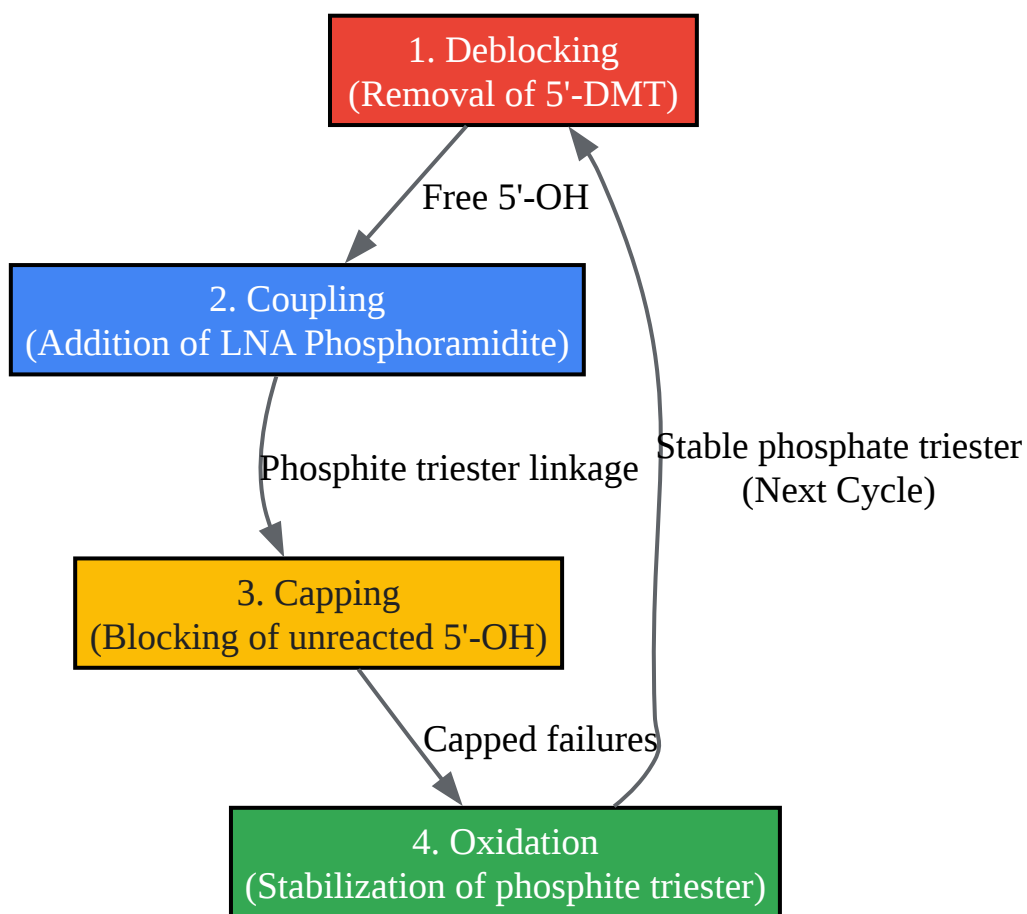
- **Preparation of the Protected LNA Nucleoside:** This involves the synthesis of the bicyclic sugar moiety and its attachment to the appropriately protected 5-methylcytosine base. The 5'-hydroxyl group is protected with a DMT group.
- **Phosphitylation:** The 3'-hydroxyl group of the protected LNA nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator like 4,5-dicyanoimidazole (DCI).^{[4][6]} This reaction is typically carried out under anhydrous conditions to yield the final phosphoramidite.

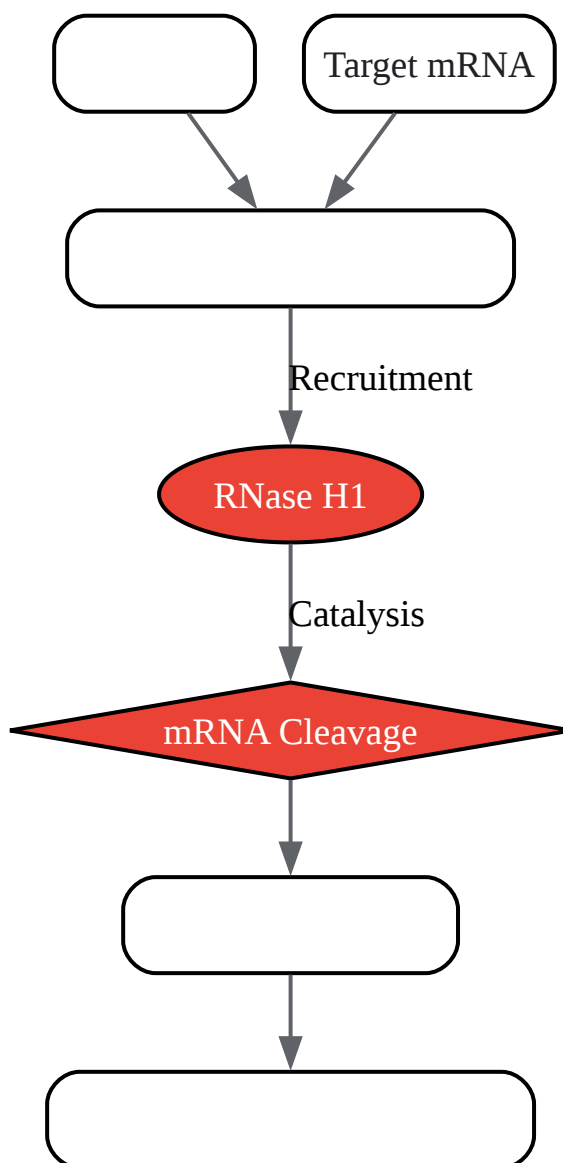
Solid-Phase Synthesis of LNA-Containing Oligonucleotides

The synthesis of oligonucleotides containing LNA monomers follows the standard phosphoramidite solid-phase synthesis cycle.^{[7][8]} However, due to the increased steric hindrance of the LNA monomers, some modifications to the standard protocol are required.^[9]

The Synthesis Cycle:

The automated synthesis cycle consists of four main steps that are repeated for each nucleotide addition: deblocking, coupling, capping, and oxidation.^[10]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. bocsci.com [bocsci.com]

- 3. rna.bocsci.com [rna.bocsci.com]
- 4. Ribonuclease H - Wikipedia [en.wikipedia.org]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. hongene.com [hongene.com]
- 7. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sequence-specific cleavage of the RNA strand in DNA–RNA hybrids by the fusion of ribonuclease H with a zinc finger - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [DMT-locMeC(bz) phosphoramidite chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338969#dmt-locmec-bz-phosphoramidite-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com